molecular formula C13H13N3O B3306116 N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide CAS No. 926218-29-3

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B3306116
CAS No.: 926218-29-3
M. Wt: 227.26 g/mol
InChI Key: ZIHQLBRCIDRRBM-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]pyridine-3-carboxamide (CAS 926218-29-3) is an organic compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . This research chemical is of significant interest in medicinal chemistry and virology. A 2023 study identified its core structure, N-phenylpyridine-3-carboxamide (NPP3C), as a novel and potent inhibitor of dengue virus (DENV) replication, demonstrating broad-spectrum activity against other flaviviruses such as Zika virus and West Nile virus . The compound exhibits its antiviral effect by specifically targeting a post-entry step in the viral life cycle. Mechanism-of-action studies using DENV subgenomic replicons have shown that it impedes viral RNA replication without affecting viral RNA translation or the biogenesis of replication organelles . The half maximal effective concentration (EC50) against DENV was determined to be 7.1 µM, with a selectivity index (CC50/EC50) greater than 21, indicating a good preliminary safety profile for research applications . Structure-activity relationship (SAR) studies highlight the importance of the pyridine-3-carboxamide scaffold for this inhibitory function, making it a valuable precursor for further chemical optimization and drug discovery efforts . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,8,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHQLBRCIDRRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241278
Record name N-[4-(Aminomethyl)phenyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926218-29-3
Record name N-[4-(Aminomethyl)phenyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926218-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminomethyl)phenyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-(aminomethyl)phenylamine with pyridine-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as copper powder .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide features a pyridine ring substituted with an aminomethyl group and a carboxamide functional group. This unique structure allows it to engage in diverse chemical reactions, such as:

  • Oxidation : Can be oxidized to form corresponding amides and carboxylic acids.
  • Reduction : Capable of being reduced to generate amine derivatives.
  • Substitution : Undergoes nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, modulating enzyme activities and influencing various metabolic pathways. This interaction can result in the inhibition of specific enzymes, thereby affecting cellular functions.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against flaviviruses such as dengue and Zika viruses. Research indicates that this compound inhibits viral RNA synthesis during the viral life cycle. For instance, it demonstrated a significant reduction in viral replication in cell assays, showing promise for therapeutic applications against these infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, revealing its capability to decrease pro-inflammatory markers such as COX-2 and iNOS in vitro. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

This compound has shown promise in anticancer research. It has been linked to the inhibition of cancer cell proliferation through modulation of signaling pathways involved in cell survival and apoptosis. Studies have indicated its potential role in cancer therapy by inducing apoptosis in various cancer cell lines .

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibited dengue virus replication when administered at various time points relative to infection, indicating its potential as a therapeutic agent against viral infections .
  • Anti-inflammatory Mechanism : In vitro studies revealed that the compound significantly reduced levels of inflammatory cytokines and enzymes in human cell lines, suggesting a mechanism that could be harnessed for treating inflammatory diseases .
  • Anticancer Activity : Research indicated that this compound could induce apoptosis in cancer cells by modulating key signaling pathways, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Implications for Drug Design

  • Hydrophilic vs. Lipophilic Groups: The aminomethyl group in the target compound improves solubility but may reduce membrane permeability compared to adamantyl or chlorodifluoromethoxy groups.
  • Target Selectivity: Bulky substituents (e.g., in asciminib) enhance specificity, while smaller groups (e.g., aminomethyl) may allow broader interactions.
  • Metabolic Stability : Electron-withdrawing groups (e.g., -CF3, -Cl) resist oxidative metabolism, whereas hydrophilic groups may shorten half-life .

Biological Activity

N-[4-(Aminomethyl)phenyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an aminomethyl phenyl group and a carboxamide functional group. This structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

  • Inhibition of DNA Methyltransferases :
    • The compound has been shown to inhibit DNA methyltransferases (DNMTs), particularly DNMT3A, which plays a critical role in epigenetic regulation. In studies, compounds similar to this compound demonstrated potent inhibition with an EC50 value of 0.9 µM against DNMT3A, indicating strong potential for reactivating silenced genes in cancer cells .
  • Antiviral Activity :
    • Recent studies have identified N-phenylpyridine-3-carboxamide (a related compound) as an effective inhibitor of dengue virus (DENV) replication. It specifically targets the viral RNA replication step without affecting cell viability, showcasing an EC50 of 7.1 µM . This highlights its potential as an antiviral agent.
  • JAK2 Inhibition :
    • A related series of derivatives has been explored for their ability to inhibit JAK2 kinase, which is implicated in myeloproliferative neoplasms. One derivative showed an IC50 of 5 nM, indicating high potency and specificity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents on the Pyridine Ring : Variations in the substituents significantly affect the binding affinity and selectivity for biological targets.
  • Amidic Linkage : The presence of the carboxamide group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
  • Aminomethyl Group : This moiety is essential for interaction with target enzymes and receptors, influencing the compound's overall activity.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound derivatives exhibited cytotoxic effects against various cancer cell lines, including leukemia cells. The mechanism involved reactivation of methylated genes, leading to apoptosis in cancerous cells .

Case Study 2: Antiviral Efficacy

In cell culture models infected with DENV, treatment with this compound resulted in significant reductions in viral titers while maintaining high cell viability. This suggests that the compound could serve as a lead candidate for developing antiviral therapies .

Research Findings Summary

Compound Target Activity EC50/IC50 Value
This compoundDNMT3AInhibitionEC50 = 0.9 µM
N-phenylpyridine-3-carboxamideDENV RNA replicationAntiviralEC50 = 7.1 µM
JAK2 inhibitorsJAK2 kinaseSelective inhibitionIC50 = 5 nM

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide?

Answer:
The synthesis of this compound typically involves multi-step reactions, including amide coupling and functional group modifications. Critical parameters include:

  • Reagent selection : Use coupling agents like HATU or EDC/HOBt for amide bond formation to minimize racemization .
  • Purification : Column chromatography or recrystallization is essential to isolate high-purity products. HPLC analysis (e.g., ≥98% purity) ensures quality .
  • Reaction conditions : Optimize temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility) .

Basic Question: How is the structural integrity of this compound validated?

Answer:
Analytical characterization requires a combination of techniques:

  • NMR spectroscopy : Confirm the presence of the aminomethyl group (δ ~4.2 ppm for -CH2NH2) and pyridine protons (δ ~8.5–9.0 ppm) .
  • Mass spectrometry : HRMS (High-Resolution MS) validates the molecular ion peak (e.g., [M+H]+ at m/z 268.1184) .
  • X-ray crystallography : Optional for absolute configuration determination, particularly if chiral centers exist .

Advanced Question: How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

Answer:
Contradictions often arise from pharmacokinetic limitations. Methodological strategies include:

  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidative deamination of the aminomethyl group) .
  • Prodrug design : Modify the aminomethyl moiety (e.g., tert-butyl carbamate protection) to enhance plasma stability .
  • Pharmacokinetic profiling : Monitor bioavailability and half-life in rodent models to guide structural refinements .

Advanced Question: What strategies are effective for elucidating the compound’s biological targets?

Answer:
Target identification involves:

  • Kinase profiling panels : Screen against 100+ kinases to identify inhibitory activity (IC50 values). Similar pyridine carboxamides show selectivity for VEGFR2 or ABL1 kinases .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • CRISPR-Cas9 knockout models : Validate target relevance in disease-relevant cell lines (e.g., cancer or microbial pathogens) .

Advanced Question: How can structure-activity relationship (SAR) studies improve the compound’s therapeutic index?

Answer:
SAR optimization focuses on:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the pyridine ring to enhance binding affinity. For example, 6-Cl substitution improved potency in related imidazo[1,2-a]pyridine carboxamides .
  • Linker flexibility : Replace rigid aromatic linkers with alkyl spacers to improve solubility without sacrificing target interaction .
  • Bioisosteric replacements : Substitute the aminomethyl group with cyclopropylamine or piperazine to reduce toxicity .

Advanced Question: What analytical approaches resolve data contradictions in mechanistic studies?

Answer:
Contradictory data (e.g., enzyme inhibition vs. cellular activity) require:

  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions .
  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–10 µM) to confirm EC50/IC50 consistency .
  • Computational docking : Compare binding poses in homology models vs. crystallographic data to rationalize discrepancies .

Advanced Question: How can researchers enhance the compound’s blood-brain barrier (BBB) penetration for CNS applications?

Answer:
Strategies include:

  • LogP optimization : Adjust lipophilicity (target LogP ~2–3) via substituent modifications (e.g., methyl or fluorine groups) .
  • P-glycoprotein (P-gp) evasion : Replace tertiary amines with non-polar groups to reduce efflux pump recognition .
  • In situ perfusion models : Quantify BBB permeability in rodents using LC-MS/MS-based quantification .

Basic Question: What are the best practices for stability testing under physiological conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC. Pyridine carboxamides are typically stable at pH 4–8 .
  • Plasma stability : Incubate in human plasma (37°C, 1–24 hours) and measure parent compound recovery. Rapid clearance (>50% degradation in 1 hour) indicates need for prodrugs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.